molecular formula C18H19FN4O3S B2653882 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1207011-80-0

2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2653882
CAS No.: 1207011-80-0
M. Wt: 390.43
InChI Key: NAZQQRNJSZIJGF-UHFFFAOYSA-N
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Description

This compound belongs to the benzimidazole class, characterized by a bicyclic structure comprising fused benzene and imidazole rings. The molecule features a piperazine ring linked via a sulfonyl group to a 5-fluoro-2-methoxyphenyl moiety at the 4-position of the benzimidazole core. Such structural modifications are often employed to enhance pharmacological properties, including metabolic stability, solubility, and target binding affinity. The 5-fluoro substituent may improve lipophilicity and resistance to oxidative metabolism, while the methoxy group can influence electronic effects and hydrogen bonding . Piperazine sulfonyl derivatives are frequently explored in medicinal chemistry for their versatility in interacting with biological targets, such as enzymes and receptors .

Properties

IUPAC Name

2-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S/c1-26-16-7-6-13(19)12-17(16)27(24,25)23-10-8-22(9-11-23)18-20-14-4-2-3-5-15(14)21-18/h2-7,12H,8-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZQQRNJSZIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperazine ring: The benzimidazole core is then reacted with piperazine in the presence of a suitable base to form the piperazine-substituted benzimidazole.

    Sulfonylation: The final step involves the introduction of the 5-fluoro-2-methoxyphenyl sulfonyl group. This can be achieved by reacting the piperazine-substituted benzimidazole with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the overall cost of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Piperazine vs.
  • Fluorine Positioning: The 5-fluoro substituent in the target compound may confer greater metabolic stability than non-fluorinated analogs (e.g., 2-(naphthalen-1-yl)-1H-benzo[d]imidazole) .
Pharmacological and Physicochemical Comparisons
Property Target Compound 2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2-{5-[(4-Ethylpiperazin-1-yl)sulfonyl]-2-methoxyphenyl}-1H-benzo[d]imidazole
Molecular Weight (g/mol) ~446 (estimated) 226 447
LogP (Lipophilicity) Moderate (predicted ~3.5) ~3.0 ~3.8
Biological Activity Potential kinase/GPCR modulation (inferred) Anticancer activity (in vitro) Erectile dysfunction (sildenafil analog)
Synthetic Yield Not reported in evidence 92% 70–85%

Key Findings :

  • Biological Targets : Piperazine-linked sulfonamides (e.g., sildenafil analogs) often target phosphodiesterases (PDEs), while aryl-substituted benzimidazoles (e.g., 2-(4-fluorophenyl)-1H-benzo[d]imidazole) show anticancer activity via kinase inhibition .
Metabolic and Stability Profiles
  • Fluorine Impact: The 5-fluoro substituent in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs (e.g., 2-(4-nitrophenyl)-1H-benzo[d]imidazole) .
  • Sulfonyl Linker Stability : Sulfonamide bonds are generally resistant to hydrolysis, enhancing in vivo stability over ester or amide-linked derivatives .

Biological Activity

The compound 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic molecule that exhibits a variety of biological activities. This article explores its pharmacological properties, potential applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse biological activities. The presence of a piperazine moiety linked to a sulfonyl group and a fluorinated aromatic ring enhances its pharmacological profile. The oxalate salt form of this compound improves its solubility and stability, making it suitable for medicinal chemistry applications.

Structural Features

FeatureDescription
Molecular Formula C19H20FN3O4S
Molecular Weight 437.5 g/mol
CAS Number 1351647-82-9
Functional Groups Benzimidazole, piperazine, sulfonyl, fluorinated aromatic

The compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor. Research indicates that it enhances the receptor's activity without directly activating it, which may lead to anxiolytic effects. The structural modifications in the benzimidazole framework are crucial for its interaction with the GABA-A receptor, particularly at the α1/γ2 interface .

Antimicrobial Activity

Similar compounds have demonstrated significant antimicrobial properties. The sulfonamide structure is known to exhibit antibacterial activity, potentially making this compound effective against various bacterial strains. Further studies are needed to evaluate its spectrum of activity and efficacy in clinical settings.

Metabolic Stability

A study assessed the metabolic stability of various benzimidazole derivatives, including this compound. The results showed that it exhibited higher metabolic stability compared to traditional drugs like alpidem, which undergoes rapid biotransformation leading to hepatotoxicity. In contrast, the tested compound retained approximately 90% of its parent structure after 120 minutes in human liver microsomes (HLMs) .

Cytotoxicity Studies

Cytotoxicity assessments against cancer cell lines revealed promising results. For example, derivative compounds showed IC50 values lower than reference drugs like doxorubicin, indicating significant anticancer potential. The presence of specific functional groups was correlated with enhanced activity against human glioblastoma and melanoma cells .

Q & A

Q. Q1. What are the key synthetic challenges in preparing 2-(4-((5-fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, and how can researchers address them?

Methodological Answer :

  • Sulfonation and Coupling : The sulfonyl-piperazine linkage requires precise sulfonation of the 5-fluoro-2-methoxyphenyl group using reagents like chlorosulfonic acid, followed by coupling with piperazine under anhydrous conditions (e.g., DCM, 0–5°C) to avoid side reactions .
  • Benzimidazole Formation : The 1H-benzimidazole core is synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources (e.g., formic acid) under microwave irradiation (100–120°C, 30 min) to enhance reaction efficiency .
  • Purification : Use silica gel column chromatography (eluent: CH₂Cl₂/MeOH 9:1) and recrystallization (ethanol/water) to isolate the product with >95% purity .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., sulfonyl-linked piperazine protons at δ 3.2–3.5 ppm; benzimidazole aromatic protons at δ 7.1–7.8 ppm) .
    • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm mass error .
  • HPLC : Use a C18 column (ACN/0.1% TFA in water, 1.0 mL/min) to assess purity (>98%) and detect trace impurities .

Biological Activity & Assay Design

Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer :

  • Enzyme Inhibition : For urease inhibition (e.g., Helicobacter pylori), use a modified Berthelot method with jack bean urease, monitoring NH₃ production at 630 nm (IC₅₀ calculation via nonlinear regression) .
  • Receptor Binding : For TRPV1 antagonism (e.g., pain pathways), employ a calcium influx assay in HEK293 cells expressing recombinant human TRPV1, using capsaicin as an agonist and Fura-2 AM dye for fluorescence measurement .
  • Cytotoxicity Screening : Perform MTT assays on NIH-3T3 fibroblasts (48h exposure, IC₅₀ >50 µM considered low toxicity) .

Q. Q4. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer :

  • Assay Variability : Standardize protocols (e.g., pre-incubation time, buffer pH) across labs. For urease inhibition, ensure enzyme activity is normalized to a reference inhibitor (e.g., thiourea) .
  • Structural Analog Comparison : Synthesize analogs (e.g., replacing 5-fluoro with chloro or methoxy groups) to isolate electronic effects on bioactivity .
  • Meta-Analysis : Use tools like molecular docking (AutoDock Vina) to correlate activity trends with binding poses in target proteins (e.g., urease active site) .

Advanced Synthetic & Mechanistic Studies

Q. Q5. How can synthetic routes be optimized for scalability and yield improvement?

Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., cyclization at 120°C, 300W) while maintaining >85% yield .
  • Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) or Amberlyst-15 for acid-catalyzed steps to minimize byproducts .
  • Solvent Optimization : Replace DMF with Cyrene (a bio-based solvent) for greener synthesis without compromising yield .

Q. Q6. What strategies are effective for elucidating the mechanism of action (MoA)?

Methodological Answer :

  • Kinetic Studies : Perform time-dependent enzyme inhibition assays (e.g., urease) to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target proteins (e.g., TRPV1) .
  • CRISPR/Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. TRPV1-knockout cell lines .

Computational & Structural Analysis

Q. Q7. How can molecular docking guide the design of derivatives with enhanced activity?

Methodological Answer :

  • Protein Preparation : Retrieve target structures (e.g., urease PDB: 4H9G) and optimize protonation states using MOE or Schrödinger Suite .
  • Pose Validation : Compare docking poses (Glide SP/XP) with co-crystallized ligands to identify critical interactions (e.g., hydrogen bonds with His⁵⁹² in urease) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 5-fluoro vs. 5-nitro) with bioactivity .

Q. Q8. What analytical techniques are recommended for studying stability under physiological conditions?

Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions, monitoring degradation via UPLC-PDA .
  • Plasma Stability Assay : Incubate with rat plasma (37°C, 1h), quench with ACN, and quantify parent compound using LC-MS/MS .
  • Solid-State Stability : Store under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 3 months, analyzing crystallinity via PXRD .

Data Interpretation & Reporting

Q. Q9. How should researchers address discrepancies in spectroscopic data during characterization?

Methodological Answer :

  • Variable Temperature NMR : Resolve overlapping peaks (e.g., piperazine protons) by acquiring spectra at 50°C in DMSO-d₆ .
  • 2D Experiments : Use HSQC and HMBC to assign quaternary carbons and confirm sulfonyl-piperazine connectivity .
  • Cross-Lab Validation : Collaborate with independent labs to replicate key data (e.g., HRMS, IC₅₀ values) .

Q. Q10. What statistical methods are critical for validating biological assay results?

Methodological Answer :

  • Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀/EC₅₀ with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in triplicate experiments .
  • Power Analysis : Use G*Power to determine sample size (n≥3) for achieving 80% statistical power .

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